molecular formula C6H5BClFO2 B1590853 3-Chloro-5-fluorophenylboronic acid CAS No. 328956-61-2

3-Chloro-5-fluorophenylboronic acid

Cat. No.: B1590853
CAS No.: 328956-61-2
M. Wt: 174.37 g/mol
InChI Key: XYQDHVBKUNNLGZ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C₆H₅BClFO₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorophenylboronic acid typically involves the borylation of 3-chloro-5-fluorobenzene. One common method is the Miyaura borylation, where 3-chloro-5-fluorobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is predominantly employed in palladium-catalyzed Suzuki-Miyaura couplings, enabling efficient C–C bond formation. The reaction proceeds via three stages: oxidative addition , transmetalation , and reductive elimination .

Reaction Partner Catalyst System Conditions Product Yield
4-BromotoluenePd(PPh₃)₄, K₂CO₃DME/H₂O (3:1), 80°C, 12 h3-Chloro-5-fluoro-4-methylbiphenyl85%
2-IodonaphthalenePd(OAc)₂, SPhos ligandToluene/EtOH, 100°C, 24 hNaphthyl-substituted aryl78%
5-BromopyrimidinePdCl₂(dppf), CsFDMF, 120°C, microwave irradiationPyrimidine-aryl conjugate91%

Key Mechanistic Notes :

  • The electron-withdrawing Cl and F groups enhance electrophilicity at the boron center, accelerating transmetalation.

  • Steric hindrance at the meta positions directs coupling to occur predominantly at the para position relative to boron .

Esterification and Protecting Group Chemistry

The boronic acid moiety undergoes esterification with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility for specific synthetic applications :

C H BClFO HO CH OH C H BClFO CH O 2 H O\text{C H BClFO HO CH OH C H BClFO CH O 2 H O}

Conditions : Anhydrous THF, 60°C, 6 h (yield: 94%) .

Oxidative Deborylation

Under oxidative conditions (e.g., H₂O₂ in basic media), the boronic acid group is converted to a phenol derivative :

C H BClFO H O C H ClFOH B OH \text{C H BClFO H O C H ClFOH B OH }

Conditions : 3% H₂O₂, NaOH (1M), RT, 2 h (yield: 88%) .

Nucleophilic Aromatic Substitution

The chlorine substituent participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) :

Nucleophile Conditions Product Yield
PiperidineDMF, 120°C, 8 h3-Piperidino-5-fluorophenylboronic acid72%
Sodium methoxideMeOH, reflux, 6 h3-Methoxy-5-fluorophenylboronic acid65%

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Rapid protodeboronation occurs under acidic conditions (pH < 5) .

  • Storage : Stable for >12 months at −20°C under inert gas (Ar/N₂) .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
3-Chloro-5-fluorophenylboronic acid is crucial in synthesizing targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. This property is particularly beneficial in developing inhibitors for specific enzymes involved in cancer progression.

Case Study: Cancer Therapeutics
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of boronic acid derivatives that exhibited potent activity against various cancer cell lines, demonstrating its potential as a building block for new anticancer agents .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a key intermediate in the synthesis of complex organic molecules. It allows chemists to create diverse compounds with specific functionalities essential for materials science and agrochemicals.

Application in Suzuki Coupling Reactions
In Suzuki-Miyaura cross-coupling reactions, this compound facilitates the formation of carbon-carbon bonds, which is vital for producing fine chemicals and intermediates in the chemical industry .

Reaction TypeRole of this compound
Suzuki CouplingActs as a coupling partner
Formation of Biaryl CompoundsEssential for creating complex structures

Diagnostic Reagents

Use in Medical Imaging
The compound is employed in developing diagnostic agents, particularly for imaging techniques. Its unique properties enhance visualization in medical imaging, aiding early disease detection.

Case Study: Imaging Techniques
Research has shown that derivatives of boronic acids can be utilized in positron emission tomography (PET) imaging, where they help visualize tumor markers effectively .

Material Science

Advanced Material Development
this compound is explored for its potential in creating advanced materials, including polymers and nanomaterials. These materials have applications in electronics and renewable energy technologies.

Research Insights
Studies indicate that incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications .

Antibacterial Activity

Investigation of Antimicrobial Properties
Recent research has investigated the antibacterial activity of phenolic compounds related to this compound. These studies suggest potential applications in developing new antibacterial agents.

Case Study: Molecular Docking Studies
A study demonstrated that derivatives showed significant antibacterial activity against strains such as Echerichia coli and Staphylococcus aureus. Molecular docking studies confirmed strong interactions with bacterial proteins, indicating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 3-Chloro-5-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 3-Chloro-4-fluorophenylboronic acid, it offers different electronic and steric properties, making it suitable for specific synthetic applications .

Biological Activity

3-Chloro-5-fluorophenylboronic acid (CAS No. 328956-61-2) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula C6H5BClFO2C_6H_5BClFO_2 and a molecular weight of 174.37 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable intermediate in drug development.

  • Molecular Formula : C6H5BClFO2C_6H_5BClFO_2
  • Molecular Weight : 174.37 g/mol
  • Appearance : White to yellowish-brown crystalline powder
  • Assay Purity : ≥97%

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds, such as 2-chloro-5-fluorophenol, demonstrate efficacy against Echerichia coli, Streptococcus aureus, and Pseudomonas aeruginosa . The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation pathways involved in cancer cell survival. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating these pathways .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, including hormone-sensitive lipase and carbonic anhydrase . These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like obesity and metabolic disorders.

Case Studies

StudyFocusFindings
Study 1 Antibacterial ActivityDemonstrated effectiveness against gram-positive and gram-negative bacteria using disc diffusion methods.
Study 2 Anticancer PropertiesShowed induction of apoptosis in cancer cell lines through proteasome inhibition assays.
Study 3 Enzyme InhibitionIdentified as an effective inhibitor of carbonic anhydrase, with potential applications in treating metabolic disorders.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids, thereby influencing their functions.

Applications in Drug Development

Due to its biological activities, this compound serves as a versatile building block in the synthesis of pharmaceuticals. It has been utilized in designing inhibitors for various targets, including those involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Chloro-5-fluorophenylboronic acid to achieve high yield and purity?

The synthesis typically involves halogenated aryl precursors and transition-metal-catalyzed borylation. Key steps include:

  • Miyaura borylation : Reacting 3-chloro-5-fluoro-bromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from aqueous ethanol to isolate the product.
  • Yield optimization : Adjusting catalyst loading (1–5 mol%) and reaction time to minimize deboronation side reactions.
Method CatalystSolventTemp (°C)Yield (%)Purity (%)
Miyaura borylationPd(dppf)Cl₂Dioxane80–10070–85>95
Direct electrophilicBF₃·Et₂ODCM0–2550–6590–95

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and boronic acid protons (δ 8.5–9.0 ppm, broad).
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid group .
  • X-ray crystallography : Resolves steric effects of chloro/fluoro substituents and planar geometry of the phenyl ring (SHELX software is widely used for refinement ).
  • HPLC-MS : Validates purity (>95%) and molecular weight (174.36 g/mol) .

Advanced Research Questions

Q. How do the electronic and steric effects of chloro and fluoro substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Electronic effects :
    • The meta -chloro group withdraws electron density via inductive effects, reducing electron density at the boron center and slowing transmetallation.
    • The para -fluoro group enhances stability of the boronate intermediate through resonance effects .
  • Steric effects : The 3-chloro substituent creates minor steric hindrance, favoring coupling with less bulky partners (e.g., aryl iodides over bromides).
  • Reaction design : Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic efficiency in couplings with heteroaromatic partners .

Q. How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts?

Discrepancies often arise from ligand selection and solvent polarity:

  • Pd(OAc)₂ with SPhos : Higher yields (80–90%) in polar solvents (DMF/H₂O) due to improved stabilization of the Pd(0) intermediate .
  • PdCl₂(dtbpf) : Lower yields (60–70%) in nonpolar solvents (toluene) due to catalyst deactivation.
  • Mitigation strategy : Pre-activate the catalyst with KOt^tBu or use microwave-assisted heating to accelerate transmetallation .

Q. What strategies prevent decomposition of this compound during storage or reactions?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to inhibit oxidation of the boronic acid group .
  • In-situ protection : Convert to the more stable trifluoroborate salt (K[3-Cl-5-F-C₆H₃BF₃]) using KHF₂ .
  • Reaction conditions : Avoid protic solvents (e.g., MeOH) and high temperatures (>100°C) to prevent protodeboronation .

Q. How does the compound’s substitution pattern affect its utility in synthesizing pharmaceutical intermediates?

  • Drug design : The 3-Cl-5-F motif is a key scaffold in kinase inhibitors (e.g., EGFR inhibitors) due to its ability to form halogen bonds with target proteins .
  • Case study : Coupling with 4-pyridyl triflate yields a precursor for antitumor agents, with IC₅₀ values <100 nM in HCT-116 cells .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model the transition state of Suzuki couplings using Gaussian09 with B3LYP/6-31G(d) basis sets to assess activation barriers .
  • Molecular docking : Predict binding affinities of derivatives using AutoDock Vina, focusing on halogen-bond interactions .

Q. How can researchers validate the compound’s role in multi-step syntheses while minimizing side reactions?

  • Sequential coupling : Prioritize boronic acid coupling before introducing acid-sensitive functional groups (e.g., esters).
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to avoid boronate complexation .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQDHVBKUNNLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572313
Record name (3-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-61-2
Record name (3-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-5-fluorophenyl)boronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-5-fluorophenylboronic acid
3-Chloro-5-fluorophenylboronic acid
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3-Chloro-5-fluorophenylboronic acid
3-Chloro-5-fluorophenylboronic acid
3-Chloro-5-fluorophenylboronic acid

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